ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
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Description
Scientific Research Applications
Synthesis and Derivatives
Synthesis of Aromatic Carbamates : Ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is used in the synthesis of chromene derivatives, which are further modified to create various compounds like dihydroquinoxaline derivatives (Velikorodov et al., 2014).
Creation of Thiazole Substituted Coumarins : This compound serves as a starting material for synthesizing thiazole-substituted coumarins, which are evaluated for their antimicrobial activities (Parameshwarappa et al., 2009).
Development of Thiazolidin-4-ones : It's also used in the formation of thiazolidin-4-ones, a class of compounds with potential antibacterial properties (Čačić et al., 2009).
Chemical Analysis and Structure
Characterization and Crystal Structure : Detailed chemical characterization, including NMR, IR, and mass spectral studies, has been conducted on this compound. Its crystal structure has been analyzed using X-ray diffraction (Jyothi et al., 2017).
Antioxidative Properties : Investigations into the antioxidative properties of derivatives of this compound have been carried out, comparing their effectiveness with known antioxidants (Stanchev et al., 2009).
Pharmacological and Biological Applications
Anti-Inflammatory and Antioxidative Activities : Some derivatives have shown significant anti-inflammatory and antioxidative activities. This includes studies on their inhibitory effects on pro-inflammatory enzymes and their radical scavenging capacities (Makkar & Chakraborty, 2018).
Antibacterial Effects : Research has also been conducted on new derivatives for their antibacterial effects, showing promising results against various bacterial strains (Behrami & Dobroshi, 2019).
Antimicrobial Analysis and Toxicity Study : Novel chromone-pyrimidine coupled derivatives, synthesized from this compound, have been analyzed for their antimicrobial activities, and toxicity studies have been conducted to assess their safety (Tiwari et al., 2018).
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-24-17(21)12-25-20-18(22)15-6-4-5-7-16(15)26-19(20)13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBSAHWAWBVFHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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